molecular formula C14H20O2 B14657888 4-Tert-butyl-2-methylphenyl propanoate CAS No. 51233-83-1

4-Tert-butyl-2-methylphenyl propanoate

Cat. No.: B14657888
CAS No.: 51233-83-1
M. Wt: 220.31 g/mol
InChI Key: QEHWBSLNKHKIHB-UHFFFAOYSA-N
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Description

4-Tert-butyl-2-methylphenyl propanoate is a synthetic phenolic ester compound supplied for advanced chemical and materials science research. This compound belongs to the class of tert-butyl phenolic antioxidants (TBP-AOs), which are widely utilized as stabilizers and protectants in various industrial applications due to their efficacy in inhibiting oxidative degradation . The molecular structure, featuring a phenolic ring with tert-butyl and methyl substituents, is characteristic of compounds used to delay or prevent autoxidation by inhibiting the formation of free radicals or interrupting their propagation . The tert-butyl group provides significant steric hindrance, which enhances the stability of the phenol and increases its effectiveness as an antioxidant, particularly in non-polar environments . Researchers employ this compound and its analogues in the development and testing of polymers, plastics, lubricants, and adhesives, where oxidative stability is crucial for product longevity and performance . In a research context, it serves as a valuable reference standard for analytical studies and a building block for synthesizing more complex chemical entities. As with many TBP-AOs, handling should be conducted with appropriate safety precautions, as some related compounds have been identified as potential endocrine disruptors and may cause allergic reactions or organ damage . This product is intended for laboratory research purposes only and is not classified or tested for drug, cosmetic, household, or food use. Researchers should consult the safety data sheet (SDS) prior to use and handle the material in accordance with their institution's best laboratory practices.

Properties

CAS No.

51233-83-1

Molecular Formula

C14H20O2

Molecular Weight

220.31 g/mol

IUPAC Name

(4-tert-butyl-2-methylphenyl) propanoate

InChI

InChI=1S/C14H20O2/c1-6-13(15)16-12-8-7-11(9-10(12)2)14(3,4)5/h7-9H,6H2,1-5H3

InChI Key

QEHWBSLNKHKIHB-UHFFFAOYSA-N

Canonical SMILES

CCC(=O)OC1=C(C=C(C=C1)C(C)(C)C)C

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Tert-butyl-2-methylphenyl propanoate typically involves the esterification of 4-Tert-butyl-2-methylphenol with propanoic acid. This reaction is catalyzed by an acid, such as sulfuric acid, and requires heating under reflux conditions to drive the reaction to completion .

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. These reactors allow for precise control over reaction conditions, ensuring high yields and purity of the final product. The use of catalysts and optimized reaction parameters further enhances the efficiency of the process .

Chemical Reactions Analysis

Types of Reactions

4-Tert-butyl-2-methylphenyl propanoate can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

4-Tert-butyl-2-methylphenyl propanoate has several applications in scientific research:

Mechanism of Action

The mechanism of action of 4-Tert-butyl-2-methylphenyl propanoate involves its interaction with specific molecular targets. In biological systems, it may interact with enzymes and receptors, modulating their activity and leading to various physiological effects. The exact pathways and targets can vary depending on the specific application and context .

Comparison with Similar Compounds

Key Observations :

  • Steric Effects: The tert-butyl group in 4-tert-butyl-2-methylphenyl propanoate increases steric hindrance, likely reducing volatility and enhancing thermal stability compared to linear esters like ethyl propanoate .
  • Aroma Profile: While ethyl propanoate and ethyl 3-(methylthio)propanoate contribute to fruity/pineapple aromas, the bulky aryl substituents in 4-tert-butyl-2-methylphenyl propanoate may shift its odor profile toward musk or woody notes, though experimental data are needed .

Physicochemical Properties

Retention and Migration Behavior

Esters such as ethyl hexanoate and ethyl propanoate exhibit similar retention times in chromatographic analyses but differ in migration times due to polarity and molecular weight differences . The tert-butyl and methyl groups in 4-tert-butyl-2-methylphenyl propanoate are expected to prolong retention times compared to simpler esters, as bulkier groups reduce mobility in nonpolar stationary phases.

Dimerization in Ionization

Propanoate esters can form protonated dimers during ionization, with dimer abundance correlating with compound concentration . The bulky substituents in 4-tert-butyl-2-methylphenyl propanoate may hinder dimer formation compared to ethyl propanoate, altering its mass spectrometry signature.

Odor Prediction and QSAR Limitations

Quantitative structure-activity relationship (QSAR) models for fruity odors perform well for linear esters (e.g., propylpropanoate) but fail for structurally divergent analogs like cyclopentyl propanoate . The tert-butyl and methyl substituents in 4-tert-butyl-2-methylphenyl propanoate likely place it outside the predictive scope of existing models, necessitating experimental odor profiling.

Q & A

Q. What experimental strategies are recommended for synthesizing 4-Tert-butyl-2-methylphenyl propanoate with high purity?

  • Methodological Answer : The synthesis can be optimized via acid-catalyzed esterification between 4-Tert-butyl-2-methylphenol and propanoic acid. Use sulfuric acid (H₂SO₄) as a catalyst (1–5 mol%) under reflux conditions (110–120°C) for 6–12 hours. Monitor reaction progress using thin-layer chromatography (TLC) with hexane/ethyl acetate (8:2) as the mobile phase. Purify the crude product via column chromatography (silica gel, gradient elution from hexane to ethyl acetate) or recrystallization from ethanol . Confirm purity using HPLC (C18 column, 70:30 acetonitrile/water, UV detection at 254 nm) .

Q. How can the structure of 4-Tert-butyl-2-methylphenyl propanoate be validated post-synthesis?

  • Methodological Answer : Employ a combination of spectroscopic techniques:
  • ¹H NMR : Identify ester carbonyl resonance (δ ~4.1–4.3 ppm for the methylene group adjacent to the ester oxygen) and tert-butyl group protons (δ ~1.3 ppm, singlet). Compare with reference spectra of structurally similar esters (e.g., ethyl propanoate) .
  • FTIR : Confirm ester C=O stretch at ~1730–1740 cm⁻¹ and aromatic C–H stretches (3000–3100 cm⁻¹) .
  • X-ray crystallography : For unambiguous confirmation, grow single crystals via slow evaporation in ethanol and refine the structure using SHELXL .

Advanced Research Questions

Q. How can computational modeling predict the reactivity of 4-Tert-butyl-2-methylphenyl propanoate in biological systems?

  • Methodological Answer : Use density functional theory (DFT) to calculate the molecule’s electrostatic potential surface and frontier molecular orbitals (HOMO/LUMO). This identifies nucleophilic/electrophilic sites for metabolic interactions. For example:
  • Hydrolysis susceptibility : Simulate ester bond cleavage under acidic/basic conditions using solvation models (e.g., PCM). Compare activation energies with experimental hydrolysis rates .
  • Metabolite prediction : Apply in silico tools like GLORY or Meteor to map potential metabolic pathways (e.g., β-oxidation or conjugation reactions) .

Q. What analytical approaches resolve contradictions in propanoate metabolism studies involving this compound?

  • Methodological Answer : Conflicting data may arise from differences in experimental models (e.g., microbial vs. mammalian systems). Address this by:
  • Targeted metabolomics : Quantify propanoate-derived metabolites (e.g., methylcitrate) using LC-MS/MS with isotope-labeled internal standards .
  • Pathway enrichment analysis : Apply tools like E.PathDash to identify statistically significant pathway activation (e.g., KEGG pau00640) in transcriptomic datasets .
  • Cross-validation : Compare results across in vitro (cell lines) and in vivo (animal models) systems to distinguish species-specific effects.

Q. How does steric hindrance from the tert-butyl group influence the compound’s spectroscopic and catalytic properties?

  • Methodological Answer :
  • Vibrational spectroscopy : Compare FTIR/Raman spectra of 4-Tert-butyl-2-methylphenyl propanoate with less hindered analogs (e.g., phenyl propanoate). The tert-butyl group reduces vibrational coupling in the aromatic ring, simplifying peak assignments .
  • Catalytic studies : Test ester hydrolysis kinetics under basic conditions (NaOH). The bulky tert-butyl group slows nucleophilic attack at the ester carbonyl, increasing activation energy by ~15–20 kJ/mol (determined via Arrhenius plots) .

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